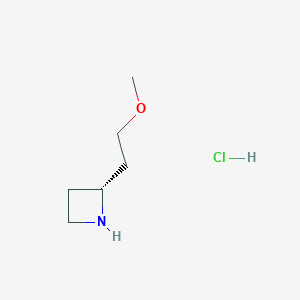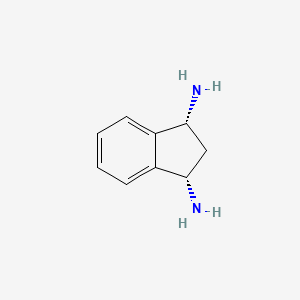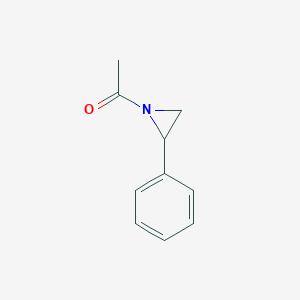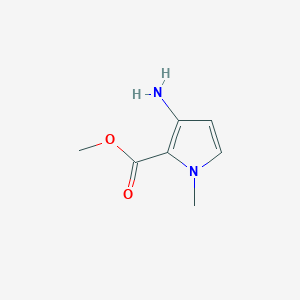
(R)-5-Methyl-indan-1-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Methyl-indan-1-ylamine is a chiral amine compound with a unique structure that includes an indane ring substituted with a methyl group at the 5-position and an amine group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Methyl-indan-1-ylamine typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the catalytic hydrogenation of 5-methyl-1-indanone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex under mild temperatures and pressures.
Industrial Production Methods: Industrial production of ®-5-Methyl-indan-1-ylamine may involve large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: ®-5-Methyl-indan-1-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acyl chlorides or anhydrides are used for amide formation under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
®-5-Methyl-indan-1-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-5-Methyl-indan-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include neurotransmitter systems, where the compound influences the release or uptake of neurotransmitters, thereby affecting neurological functions.
Comparación Con Compuestos Similares
(S)-5-Methyl-indan-1-ylamine: The enantiomer of ®-5-Methyl-indan-1-ylamine, with similar but distinct biological activity.
5-Methyl-indan-1-ylamine: The racemic mixture containing both ® and (S) enantiomers.
Indan-1-ylamine: The parent compound without the methyl substitution.
Uniqueness: ®-5-Methyl-indan-1-ylamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the methyl group at the 5-position also influences its chemical reactivity and interactions with molecular targets.
This detailed overview provides a comprehensive understanding of ®-5-Methyl-indan-1-ylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
(1R)-5-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1 |
Clave InChI |
GPCQIJHZALEOMP-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)[C@@H](CC2)N |
SMILES canónico |
CC1=CC2=C(C=C1)C(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)

![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)



![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)



![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
